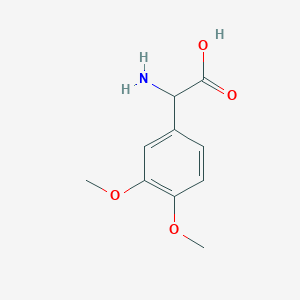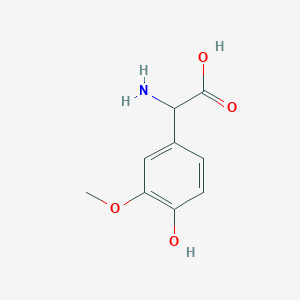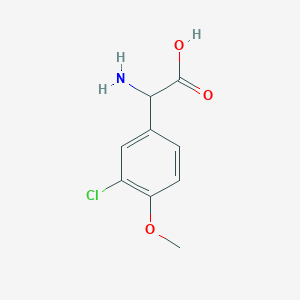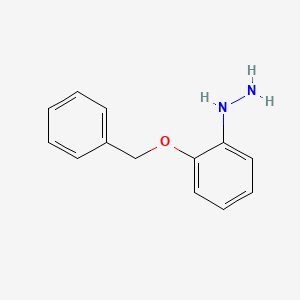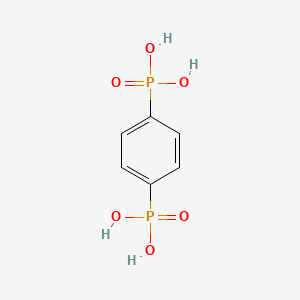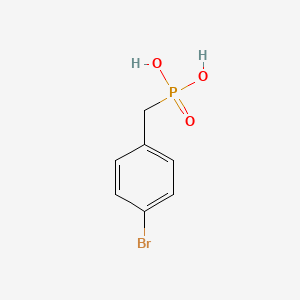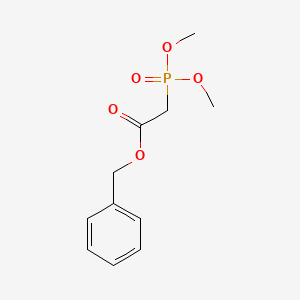
4-(5-Bromo-2-tienil)-2-metil-1,3-tiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole (BTMT) is an organic compound that is used in the synthesis of various organic molecules and as a building block in organic chemistry. BTMT is a heterocyclic compound that contains sulfur, nitrogen, and bromine atoms and is an important intermediate in the synthesis of various drugs, dyes, and other organic molecules. BTMT has been studied extensively and has a wide range of applications in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Optoelectrónica y materiales ópticos no lineales
Las propiedades estructurales de este compuesto pueden hacerlo adecuado para su uso en optoelectrónica. Los derivados del tiofeno son conocidos por sus altas susceptibilidades optoelectrónicas, que son cruciales para aplicaciones como interruptores electroópticos. Pueden exhibir alta eficiencia no lineal y tiempos de respuesta rápidos, lo que los convierte en candidatos potenciales para materiales ópticos avanzados .
Investigación farmacéutica
En farmacología, los derivados de tiazol se han explorado por sus posibles propiedades medicinales. Si bien los datos específicos sobre "4-(5-Bromo-2-tienil)-2-metil-1,3-tiazol" son limitados, los compuestos relacionados han mostrado promesa en el descubrimiento y desarrollo de fármacos debido a su versatilidad estructural y actividad biológica .
Química agrícola
Los tiazoles y los tiofenos a menudo se investigan por su uso en química agrícola, particularmente como bloques de construcción para agentes de protección de cultivos. Su capacidad para actuar como fungicidas, herbicidas e insecticidas se puede atribuir a su reactividad y la posibilidad de crear una amplia gama de derivados con acciones específicas dirigidas .
Ciencia de materiales
Las unidades de tiofeno y tiazol del compuesto son de interés en la ciencia de los materiales, especialmente para crear polímeros con características específicas. Estos compuestos heterocíclicos pueden contribuir a la estabilidad térmica y mecánica de los materiales, lo cual es esencial para desarrollar nuevos compuestos y recubrimientos .
Ciencia ambiental
En la ciencia ambiental, el estudio de estos compuestos puede conducir al desarrollo de sensores y detectores para contaminantes ambientales. El átomo de bromo en "this compound" podría utilizarse potencialmente en el diseño de sitios de reconocimiento molecular para compuestos orgánicos halogenados .
Química analítica
Los derivados de tiazol a veces se utilizan como reactivos analíticos. Sus propiedades químicas únicas se pueden aprovechar en cromatografía y espectroscopia para la detección y cuantificación de diversas sustancias. También pueden servir como estándares o compuestos de referencia en métodos analíticos .
Bioquímica
En bioquímica, los derivados de tiazol y tiofeno se estudian por sus interacciones con macromoléculas biológicas. Se pueden utilizar para explorar mecanismos enzimáticos o como parte de vías bioquímicas en aplicaciones de biología sintética .
Aplicaciones industriales
Por último, las aplicaciones industriales de estos compuestos incluyen su uso como intermedios en la síntesis de moléculas más complejas. Pueden ser parte del proceso de fabricación de tintes, pigmentos u otros productos químicos industriales debido a sus átomos reactivos de azufre y nitrógeno .
Direcciones Futuras
The future directions for research on “4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its potential applications in various fields .
Mecanismo De Acción
Target of Action
The primary targets of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Análisis Bioquímico
Biochemical Properties
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with RNA methylation proteins, which are crucial for epigenetic regulation . These interactions influence the splicing, stability, or translation of modified RNAs, thereby affecting various biological functions.
Cellular Effects
The effects of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the stability and translation of RNAs, which in turn can influence gene expression and cellular metabolism . Additionally, its role in epigenetic regulation suggests that it may have significant effects on cell signaling pathways.
Molecular Mechanism
At the molecular level, 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole exerts its effects through binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. For example, it has been shown to interact with RNA-modifying proteins, which can lead to changes in gene expression . These interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effects on cellular function can vary over time. Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects .
Dosage Effects in Animal Models
The effects of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Studies have shown that it has anti-cancer, anti-inflammatory, and neuroprotective properties at certain dosages. It is crucial to determine the threshold effects and potential toxicity at higher doses.
Metabolic Pathways
4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism . Understanding these pathways is essential for determining the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement within the cell. These interactions can affect its localization and accumulation, thereby influencing its biochemical activity .
Subcellular Localization
The subcellular localization of 4-(5-Bromo-2-thienyl)-2-methyl-1,3-thiazole is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its function and interactions with other biomolecules . Understanding its subcellular localization is crucial for determining its role in cellular processes.
Propiedades
IUPAC Name |
4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-5-10-6(4-11-5)7-2-3-8(9)12-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUWJKXVZUKQGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380108 |
Source


|
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352018-87-2 |
Source


|
| Record name | 4-(5-bromo-2-thienyl)-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

